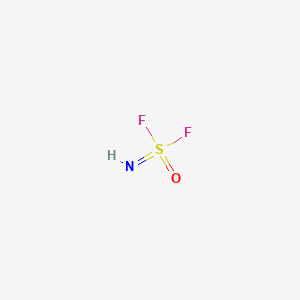

Sulfurimidic difluoride

Beschreibung

However, based on nomenclature conventions, it may hypothetically refer to a sulfur-containing compound with imidic (NH) functional groups and two fluorine substituents. Such a structure could theoretically resemble sulfonamides (R-SO₂-NR₂) or sulfonimides (e.g., (RSO₂)₂NH) with fluorinated groups. While explicit data on "sulfurimidic difluoride" is absent in available sources, structurally related sulfur-fluorine compounds provide a basis for comparative analysis.

Eigenschaften

CAS-Nummer |

20994-96-1 |

|---|---|

Molekularformel |

F2HNOS |

Molekulargewicht |

101.08 g/mol |

IUPAC-Name |

difluoro-imino-oxo-λ6-sulfane |

InChI |

InChI=1S/F2HNOS/c1-5(2,3)4/h3H |

InChI-Schlüssel |

LHXNDZQKLAXNKX-UHFFFAOYSA-N |

Kanonische SMILES |

N=S(=O)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfurimidic difluoride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride with potassium fluoride or mercury(II) fluoride at low pressures. The reaction can be represented as follows: [ \text{SCl}_2 + 2 \text{KF} \rightarrow \text{SF}_2 + 2 \text{KCl} ] [ \text{SCl}_2 + \text{HgF}_2 \rightarrow \text{SF}_2 + \text{HgCl}_2 ]

Another method involves the reaction of oxygen difluoride with hydrogen sulfide: [ \text{OF}_2 + \text{H}_2\text{S} \rightarrow \text{SF}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of sulfurimidic difluoride typically involves large-scale reactions using the aforementioned methods. The process is carefully controlled to ensure high purity and yield of the compound. The use of advanced distillation and purification techniques helps in obtaining high-purity sulfurimidic difluoride suitable for various applications.

Analyse Chemischer Reaktionen

SuFEx Reactivity with Proteins

SAFs form covalent bonds with specific amino acid residues (e.g., tyrosine, lysine) in protein binding pockets. Key factors enabling reactivity include:

-

Proximity to Nucleophiles : Cationic residues (e.g., arginine, lysine) lower the activation energy by stabilizing the transition state via fluoride ion extraction .

-

pKa Modulation : Nearby residues enhance nucleophilicity of reactive side chains .

Experimental Evidence :

-

EPHX2 Enzyme : Compound 9 reacts with Tyr466 in the active site, confirmed by LC-MS/MS (Supplementary Fig. 6) .

-

PARP1 : Covalent modification by 2 occurs in the NAD⁺ binding site, inhibited by olaparib (Fig. 3h) .

| Protein Target | SAF Compound | Reactive Residue | Kinetic Parameter | Reference |

|---|---|---|---|---|

| EPHX2 | 9 | Tyr466 | ||

| MIF | 17 | N-terminal proline | Quantitatively conjugated at 25°C |

Enantioselective SuFEx Reactions

Recent studies demonstrate enantioselective SuFEx with sulfonimidoyl fluorides:

-

Si-Free Mechanism : Eliminating silicon-based activators enables enantioretentive reactions (Fig. 2a) .

-

Racemization Control : Fluorination of sulfinamide salts (e.g., (S)-4) proceeds with minimal racemization when using optimized conditions (DMF, Selectfluor) .

Example :

(S)-1a synthesized from (S)-p-toluenesulfinamide retains >90% enantiomeric excess (ee) under controlled fluorination .

Kinetics and Mechanistic Insights

SuFEx kinetics in proteins follow a two-step mechanism:

-

Noncovalent Binding : Driven by protein-ligand affinity.

-

Covalent Bond Formation : Dependent on nucleophile reactivity and local environment (e.g., pH, residue identity) .

Key Findings :

-

Rate Dependency : Nonlinear correlation with protein concentration (Fig. 4b) .

-

pH Sensitivity : Reaction rates increase at basic pH due to deprotonation of tyrosine residues .

Stability and Chemoselectivity

SAFs exhibit unique stability features:

-

Thermal Resistance : Stable under reflux conditions (e.g., aniline) .

-

Reduction Resistance : Heterolytic cleavage avoids unwanted reduction pathways .

Comparative Reactivity of SAFs

| Electrophile Type | Reaction Partner | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Aryl-SAF (1 ) | Piperidine | 92 | DMF, 25°C | |

| Alkyl-SAF (2h ) | Primaquine | 85 | CH₃CN, 60°C |

Wissenschaftliche Forschungsanwendungen

Sulfurimidic difluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

Industry: Sulfurimidic difluoride is used in the production of specialty chemicals and materials, including fluorinated compounds.

Wirkmechanismus

The mechanism of action of sulfurimidic difluoride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new bonds and products. The pathways involved in these reactions are influenced by the electronic properties of the sulfur and fluorine atoms, as well as the overall molecular structure.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Sulfur/Fluorine-Containing Compounds

*Calculated from formula. †Estimated from analogous compounds. ‡Nonpolar due to symmetry.

Reactivity and Stability

- Dinitrogen difluoride (N₂F₂): Exhibits cis-trans isomerism, with the cis isomer being less thermodynamically stable (ΔfH° = 69.5 kJ/mol) than the trans isomer (ΔfH° = 82.0 kJ/mol) . Reacts with strong acids or bases to release toxic HF.

- Peroxydisulfuryl difluoride (FO₂SOOSO₂F): Undergoes homolytic cleavage of the O-O bond to generate radical species (FO₂SO•), making it useful in polymerization and oxidation reactions .

- Sulfuryl fluoride (SO₂F₂): Highly stable gas used as a fumigant due to its low reactivity with organic materials and high penetrating ability .

- Xenon difluoride (XeF₂): Strong fluorinating and oxidizing agent, widely used in semiconductor manufacturing for etching silicon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.